2-Phenylnaphthalene
Overview
Description
2-Phenylnaphthalene is an organic compound with the molecular formula C₁₆H₁₂. It consists of a naphthalene ring substituted with a phenyl group at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
From Styryl-2-methoxybenzenes: A new method involves the synthesis of 2-phenylnaphthalenes from electron-rich 1-styryl-2-methoxybenzenes.
From Styrene Dimer: Another method involves passing linear styrene dimer over a dehydrogenation catalyst at temperatures greater than 500°C, resulting in the dehydrocyclization to produce this compound.
Industrial Production Methods:
- Industrial production often involves the dehydrogenation of intermediates such as 2-phenyltetralin, 2-cyclohexylnaphthalene, and 2-cyclohexyltetralin using reagents like sulfur, selenium, and aluminum chloride .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the phenyl or naphthalene rings are substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, and various nitrating agents are used under controlled conditions.
Major Products:
- Oxidation and reduction reactions yield various hydroxylated and hydrogenated derivatives, respectively. Substitution reactions produce halogenated or nitrated derivatives depending on the reagents used.
Mechanism of Action
Target of Action
The primary target of 2-Phenylnaphthalene is the Estrogen receptor beta (ERβ) . ERβ is a nuclear receptor that is activated by the hormone estrogen. It plays a crucial role in various physiological processes, including reproductive development, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
This compound interacts with ERβ through two different binding orientations . The compound’s phenol moiety mimics the A-ring of genistein, a known ligand of ERβ . This interaction leads to the activation of ERβ, which then regulates the transcription of target genes .
Biochemical Pathways
Upon activation by this compound, ERβ modulates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These pathways play a pivotal role in regulating immune response, inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its lipophilicity, molecular weight (2042665 g/mol) , and the presence of functional groups that can undergo metabolic transformations .
Result of Action
This compound exhibits anti-inflammatory activity by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-II, and inhibiting the production of nitric oxide, interleukin-6, and tumor necrosis factor-α . It also inhibits the activation of NF-κB by decreasing the degradation of IκB and the nuclear translocation of the NF-κB subunit p65 . Furthermore, it attenuates the phosphorylation of ERK, p38, and JNK .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit anti-inflammatory activity in lipopolysaccharide (LPS)-induced RAW 264.7, a mouse cell line . This suggests that 2-Phenylnaphthalene may interact with certain enzymes, proteins, and other biomolecules involved in inflammatory responses.
Cellular Effects
In cellular studies, this compound derivatives have been shown to inhibit the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells . This suggests that this compound may influence cell function by modulating inflammatory pathways.
Molecular Mechanism
It has been suggested that this compound derivatives exert their anti-inflammatory effects by downregulating NF-κB activation and the mitogen-activated protein kinase signaling pathway in LPS-stimulated RAW 264.7 cells .
Transport and Distribution
This compound has been studied in the context of liquid crystal semiconductors, where it exhibits two-dimensional carrier transport
Scientific Research Applications
2-Phenylnaphthalene and its derivatives have been studied for their anti-inflammatory properties. They inhibit lipopolysaccharide-induced pro-inflammatory mediators by downregulating the mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells pathways in macrophage cells . This makes them potential candidates for therapeutic applications in treating inflammatory diseases.
Comparison with Similar Compounds
- 1-Phenylnaphthalene
- 2-Phenyl-1-naphthol
- 2-Phenyl-1,4-naphthoquinone
Uniqueness: 2-Phenylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its isomers and related compounds. Its specific anti-inflammatory activity and the ability to inhibit key signaling pathways make it a compound of interest in medicinal chemistry .
Properties
IUPAC Name |
2-phenylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURIHPLQSRVWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060614 | |
Record name | 2-Phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-94-2, 35465-71-5 | |
Record name | 2-Phenylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035465715 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407592 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.387 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PHENYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949VN5DH7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of hydroxyl groups on the 2-phenylnaphthalene scaffold affect its cytotoxic activity against MCF-7 breast cancer cells?
A1: Research indicates that the presence of a hydroxyl group at the C-7 position of the naphthalene ring significantly enhances cytotoxicity. Additional hydroxyl groups at the C-6 position of the naphthalene ring and the C-4' position of the phenyl ring also contribute to increased activity, although to a lesser extent. Interestingly, a hydroxyl group at the C-3' position of the phenyl ring appears to slightly reduce cytotoxicity. []
Q2: Can you elaborate on the mechanism by which 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h) induces apoptosis in MCF-7 cells?
A2: PNAP-6h exerts its pro-apoptotic effects through a multifaceted mechanism. It promotes Fas expression, elevates PARP activity, and upregulates caspase-7, -8, and -9 expression. This, in turn, increases the Bax/Bcl-2 ratio and stimulates the phosphorylation of p38. Concurrently, PNAP-6h reduces ERK phosphorylation. []
Q3: Beyond hydroxyl groups, what other structural modifications of this compound have been explored for anti-cancer activity?
A3: Scientists have investigated a range of this compound derivatives, incorporating diverse substituents. For instance, benzo[b]naphtho[2,3-d]furan-6,11-dione derivatives, inspired by the "this compound-type" structural pattern, demonstrated promising antiproliferative effects against various cancer cell lines, including human promyelocytic leukemia (HL-60) cells. []
Q4: Have any studies investigated the potential of this compound derivatives to inhibit firefly luciferase?
A4: Yes, research has identified a series of 2-phenylnaphthalenes that act as firefly luciferase inhibitors. These compounds exhibit inhibitory activity both in vitro and in vivo. Notably, compound 5, a specific derivative within this series, demonstrated substantial systemic inhibition in transgenic mice. Kinetic studies revealed that compound 5 competitively targets the aminoluciferin substrate binding site while exhibiting non-competitive inhibition with respect to ATP. []
Q5: Tetramethoxystilbene, a derivative of this compound, shows promising anti-inflammatory activity. What is its mechanism of action?
A5: Tetramethoxystilbene (4o) has been shown to inhibit the assembly of the NLRP3 inflammasome complex, a critical component of the inflammatory response. It achieves this by interfering with the oligomerization of apoptosis-associated speck-like protein (ASC), a key step in the formation of the NLRP3 inflammasome. This disruption ultimately prevents caspase-1 activation and the subsequent release of mature interleukin-1β (IL-1β). []
Q6: How have computational methods been employed to understand the structure-activity relationships of this compound derivatives?
A6: Self-training artificial neural networks (STANN) have been successfully applied to model the activity of this compound inhibitors targeting the estrogen receptor α (ERα). This approach leverages topological, geometric, and electronic descriptors to predict the antiseptic potency of these compounds, surpassing the predictive power of traditional multiple linear regression models. []
Q7: What is the significance of the packing coefficient in liquid this compound, and how is it determined?
A7: The packing coefficient provides insights into the arrangement of molecules within liquid this compound. X-ray structural analysis, specifically the analysis of the angular intensity distribution of scattered X-rays, is used to determine the packing coefficient. This analysis revealed a value of 0.64 at 396 K, aligning with typical values observed for liquids. []
Q8: Can you describe an efficient synthetic route for the preparation of 2-phenylnaphthalenes from styrene oxides?
A8: An efficient approach involves the use of a recyclable Brønsted acidic ionic liquid, N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]+HSO4−), which serves as both catalyst and solvent. This methodology enables the synthesis of this compound and its derivatives in excellent yields with operational simplicity, showcasing high atom efficiency and broad substrate scope. []
Q9: Are there any alternative methods for synthesizing 2-phenylnaphthalenes that exploit the reactivity of styrenes?
A9: Yes, 2-phenylnaphthalenes can be efficiently synthesized from electron-rich 1-styryl-2-methoxybenzenes. This method relies on trifluoroacetic acid (TFA) catalysis to induce C-C bond cleavage, followed by a [4+2]-Diels-Alder cycloaddition reaction. Quantum chemical calculations have been instrumental in elucidating the transition state and mechanism of this cycloaddition. This method's utility extends to constructing phenanthrene skeletons and naphthalene-based ER-β agonists. []
Q10: Has the dimerization of styrene derivatives been explored as a route to 2-phenylnaphthalenes?
A10: Indeed, Lewis acid-promoted homodimerization of styrene diols provides a direct and metal-free approach for synthesizing 2-phenylnaphthalenes. This reaction proceeds through the formation of a phenylacetaldehyde intermediate, followed by a [4+2] Diels–Alder reaction, as revealed by in situ IR spectroscopy. []
Q11: What are the charge transport properties of this compound derivatives in their liquid crystalline phases?
A11: this compound derivatives display intriguing charge transport characteristics in their liquid crystalline phases, particularly in smectic mesophases. These materials exhibit ambipolar (both electron and hole) transport, with mobilities significantly influenced by the degree of molecular ordering within the mesophase. The highly ordered smectic E phase, for example, exhibits exceptionally high carrier mobilities, reaching up to 10−2 cm2/Vs. [, ]
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